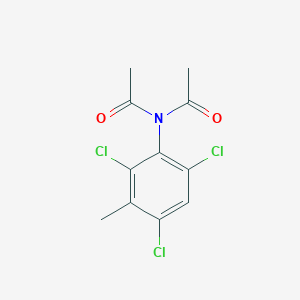

N-Acetyl-N-(2,4,6-trichloro-3-methylphenyl)acetamide

Description

N-Acetyl-N-(2,4,6-trichloro-3-methylphenyl)acetamide is a substituted acetamide derivative characterized by a phenyl ring bearing 2,4,6-trichloro and 3-methyl substituents, with an acetylated amine group.

Properties

Molecular Formula |

C11H10Cl3NO2 |

|---|---|

Molecular Weight |

294.6 g/mol |

IUPAC Name |

N-acetyl-N-(2,4,6-trichloro-3-methylphenyl)acetamide |

InChI |

InChI=1S/C11H10Cl3NO2/c1-5-8(12)4-9(13)11(10(5)14)15(6(2)16)7(3)17/h4H,1-3H3 |

InChI Key |

DZGUKKXCPVRNRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)N(C(=O)C)C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(2,4,6-trichloro-3-methylphenyl)acetamide typically involves the reaction of 2,4,6-trichloro-3-methylaniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2,4,6-trichloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Acetyl-N-(2,4,6-trichloro-3-methylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2,4,6-trichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Chloro-N-(3-methylphenyl)acetamide

- Structure : Features a single chlorine at position 2 and a methyl group at position 3 on the phenyl ring.

- Key Findings :

- Comparison : The absence of additional chloro substituents reduces steric hindrance and electron-withdrawing effects compared to the target compound.

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structure : Contains a chloro group, two ethyl groups (positions 2,6), and a methoxymethyl chain.

- Key Findings :

- Comparison : The target compound’s trichloro and methyl groups may reduce solubility but increase persistence in hydrophobic environments.

N-Acetyl-N-(2,4-dicyano-1-(4-methoxyphenyl)-9,10-dihydrophenanthren-3-yl)acetamide (Compound 11)

- Structure: A complex acetamide with dicyano, phenanthrene, and methoxyphenyl moieties.

- Key Findings :

Physicochemical and Functional Differences

Solubility and Stability

- Trichloro Substitution : The 2,4,6-trichloro groups in the target compound likely decrease water solubility due to increased hydrophobicity, contrasting with alachlor’s methoxymethyl group, which improves solubility .

- Hydrogen Bonding : Unlike 2-chloro-N-(3-methylphenyl)acetamide, the acetyl group in the target compound may disrupt N–H⋯O bonding, altering crystallization behavior .

Data Table: Key Comparative Parameters

Biological Activity

N-Acetyl-N-(2,4,6-trichloro-3-methylphenyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by a trichloromethyl-substituted aromatic ring. Its chemical structure can be represented as follows:

This compound exhibits unique physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standardized broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were calculated to assess its potency.

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | 15.5 |

| Jurkat | 12.3 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Molecular docking studies suggest that the compound binds effectively to specific proteins involved in apoptosis pathways, such as Bcl-2 and caspases.

Molecular Dynamics Simulations

Molecular dynamics simulations have shown that the compound stabilizes its interaction with target proteins through hydrophobic interactions and hydrogen bonding. These interactions are crucial for the observed biological effects.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Cytotoxicity Assessment : In another investigation published in the Journal of Cancer Research, the compound was administered to A-431 cells in varying concentrations. The study concluded that treatment led to a dose-dependent decrease in cell viability and increased markers for apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.